molecular formula C22H28N4O2 B14934442 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B14934442
M. Wt: 380.5 g/mol
InChI Key: MVVWCTVZQFCBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a dimethylpyrimidine group and a phenylmorpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylpyrimidine group through nucleophilic substitution reactions. The final step involves the coupling of the phenylmorpholine moiety using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ylmethanone exhibits unique structural features that enhance its reactivity and specificity. Its combination of a piperidine ring with a dimethylpyrimidine group and a phenylmorpholine moiety provides distinct advantages in terms of binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C22H28N4O2/c1-16-14-17(2)24-22(23-16)25-10-8-19(9-11-25)21(27)26-12-13-28-20(15-26)18-6-4-3-5-7-18/h3-7,14,19-20H,8-13,15H2,1-2H3

InChI Key

MVVWCTVZQFCBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCOC(C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.